(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
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Overview
Description
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is a synthetic organic compound It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available compounds, which undergo a series of transformations including cyclization, fluorination, and hydrogenation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of raw materials, the efficiency of the reaction steps, and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of halogenated or functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its fluorinated structure could influence its binding affinity and specificity for certain proteins or enzymes.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for advanced materials. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism of action of (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom could play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride include other fluorinated heterocycles and pyrazine derivatives. Examples might include:
- 7-fluoro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 7-chloro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
- 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
CAS No. |
2940869-58-7 |
---|---|
Molecular Formula |
C7H15Cl2FN2 |
Molecular Weight |
217.11 g/mol |
IUPAC Name |
(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
InChI Key |
QEPKJBTUTOXIBN-AUCRBCQYSA-N |
Isomeric SMILES |
C1CN2C[C@H](C[C@@H]2CN1)F.Cl.Cl |
Canonical SMILES |
C1CN2CC(CC2CN1)F.Cl.Cl |
Origin of Product |
United States |
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